molecular formula C6H12ClNO3 B045588 Methyl 5-amino-4-oxopentanoate hydrochloride CAS No. 79416-27-6

Methyl 5-amino-4-oxopentanoate hydrochloride

货号: B045588
CAS 编号: 79416-27-6
分子量: 181.62 g/mol
InChI 键: UJYSYPVQHFNBML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲基氨基乙酰丙酸盐酸盐是一种主要用作光动力疗法敏化剂的化合物。它是一种前药,可代谢为原卟啉IX,一种光敏剂。 该化合物以商品名Metvix上市,用于治疗非黑色素瘤皮肤癌,包括基底细胞癌 .

准备方法

合成路线和反应条件

甲基氨基乙酰丙酸盐酸盐由5-氨基乙酰丙酸合成。 合成涉及在盐酸存在下,用甲醇酯化5-氨基乙酰丙酸,形成甲基氨基乙酰丙酸盐酸盐 .

工业生产方法

在工业环境中,甲基氨基乙酰丙酸盐酸盐的生产涉及相同的酯化过程,但规模更大。反应条件经过优化,以确保最终产物的高产率和纯度。 该过程通常涉及使用催化剂来加速反应并降低生产成本 .

化学反应分析

反应类型

甲基氨基乙酰丙酸盐酸盐经历了几种类型的化学反应,包括:

常见试剂和条件

主要形成的产物

甲基氨基乙酰丙酸盐酸盐氧化形成的主要产物是原卟啉IX,它是血红素生物合成的关键中间体 .

科学研究应用

甲基氨基乙酰丙酸盐酸盐在科学研究中有着广泛的应用:

    化学: 它用作合成各种卟啉的前体。

    生物学: 它用于与血红素生物合成和代谢相关的研究。

    医学: 它用于光动力疗法治疗非黑色素瘤皮肤癌和日光性角化病。

    工业: 它用于生产用于各种应用的光敏剂.

作用机制

甲基氨基乙酰丙酸盐酸盐的作用机制涉及其在局部应用后转化为原卟啉IX。原卟啉IX在治疗的皮肤病变中积累,并在氧气存在下经光激活后产生单线态氧。这种单线态氧会导致细胞区室,特别是线粒体的损伤,从而导致细胞死亡。 这种光毒作用是其在光动力疗法中应用的基础 .

相似化合物的比较

类似化合物

独特性

甲基氨基乙酰丙酸盐酸盐在脂溶性方面是独一无二的,这使它能够比5-氨基乙酰丙酸更有效地穿透皮脂的富脂环境。 这种特性使其在治疗日光性角化病和基底细胞癌等皮肤病方面特别有效 .

属性

IUPAC Name

methyl 5-amino-4-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYSYPVQHFNBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045630
Record name Methyl aminolevulinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79416-27-6
Record name Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79416-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl aminolevulinate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079416276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl aminolevulinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL AMINOLEVULINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S73606O1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-4-oxopentanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-4-oxopentanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-4-oxopentanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 5-amino-4-oxopentanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 5-amino-4-oxopentanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 5-amino-4-oxopentanoate hydrochloride
Customer
Q & A

Q1: How does Methyl aminolevulinate hydrochloride exert its effect in Photodynamic Therapy (PDT)?

A1: Methyl aminolevulinate hydrochloride (MAL), a prodrug, is metabolized within cells to protoporphyrin IX (PpIX), a photosensitizing agent. [] When exposed to specific wavelengths of light, PpIX becomes excited and interacts with oxygen, generating reactive oxygen species (ROS). [] These ROS cause damage to cellular components, leading to cell death, a key mechanism in PDT for treating conditions like actinic keratosis and certain cancers. [, , ]

Q2: Are there differences in how different cell types respond to MAL-PDT?

A2: Yes, sensitivity to MAL-PDT can vary significantly between cell types. Research has shown that variations in PpIX accumulation levels in cells contribute to this difference. [] For instance, ovarian cancer cell lines HTOA, HRA, and DISS showed significant tumor shrinkage after MAL-PDT, while MCAS and TOV21G cells demonstrated minimal response. [] This variation was linked to higher PpIX accumulation in the sensitive cell lines compared to the resistant ones. [] Further investigation revealed that higher expression levels of glutathione transferase Omega-1 (GSTO1), an enzyme involved in PpIX conversion, were associated with increased sensitivity to PDT. []

Q3: What are the structural characteristics of Methyl aminolevulinate hydrochloride?

A3: While the provided research excerpts do not explicitly state the molecular formula and weight of Methyl aminolevulinate hydrochloride, they consistently refer to it as a derivative of δ-Aminolevulinic acid (ALA). [] This suggests a close structural similarity. Detailed spectroscopic data is not provided in the excerpts.

Q4: Are there any specific material compatibility requirements for handling Methyl aminolevulinate hydrochloride during research and development?

A4: The provided research excerpts do not delve into specific material compatibility details for handling Methyl aminolevulinate hydrochloride.

Q5: Has research explored combining MAL-PDT with other treatment modalities?

A5: Yes, studies have investigated combining MAL-PDT with other therapies. For example, concurrent use of MAL-PDT with clofibric acid showed promising results in treating peritoneal carcinomatosis arising from ovarian cancer in a rat model. [] This combination led to significantly prolonged survival compared to debulking surgery alone or even MAL-PDT alone. []

Q6: Does skin pretreatment influence the effectiveness of MAL-PDT?

A6: Skin pretreatment plays a crucial role in the efficacy of MAL-PDT. [] Various methods, including curettage, microdermabrasion, microneedling, and ablative fractional laser (AFXL), have been explored to enhance the penetration of MAL and subsequent PpIX accumulation. [] AFXL pretreatment demonstrated the highest enhancement in PpIX fluorescence compared to other methods, suggesting its potential for optimizing PDT response. []

Q7: Are there any known long-term effects or safety concerns associated with MAL-PDT?

A7: The research excerpts primarily focus on the short-term efficacy and mechanistic aspects of MAL-PDT. While some studies mention local skin reactions as a common side effect, [] long-term effects are not extensively discussed.

Q8: How is Methyl aminolevulinate hydrochloride formulated for clinical use in PDT?

A8: Methyl aminolevulinate hydrochloride is commonly formulated as a topical cream for PDT applications. [, ] This formulation facilitates direct application to the targeted skin areas, such as those affected by actinic keratosis or superficial skin cancers. [, ]

Q9: What is the current understanding of the environmental impact and degradation of Methyl aminolevulinate hydrochloride?

A9: The provided research excerpts do not offer information regarding the environmental impact or degradation pathways of Methyl aminolevulinate hydrochloride. Further research is necessary to assess its potential ecological effects.

Q10: Are there alternative compounds or treatment modalities being explored for the same indications as MAL-PDT?

A10: While the excerpts focus primarily on MAL-PDT, they mention other treatment options for conditions like actinic keratosis and superficial skin cancers. These include cryosurgery and surgical interventions, each with its own set of advantages and limitations. [, ] The excerpts do not delve into specific alternative compounds beyond mentioning clofibric acid as a combination therapy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。